![molecular formula C7H5IO B108471 4-Iodobenzaldehyde CAS No. 15164-44-0](/img/structure/B108471.png)
4-Iodobenzaldehyde
Overview
Description
4-Iodobenzaldehyde is an important organic building block . It is used in the synthesis of various compounds such as 4-[2-(trimethylsilyl)ethynyl]benzaldehyde, 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin, and 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N?-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin .
Synthesis Analysis
4-Iodobenzaldehyde is used in the synthesis of various compounds. It is particularly used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde, 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyi]phenyl}-20-(4-iodophenyl)porphyrin, and 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N?-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin .
Molecular Structure Analysis
The molecular formula of 4-Iodobenzaldehyde is IC6H4CHO . It has a molecular weight of 232.02 g/mol .
Chemical Reactions Analysis
4-Iodobenzaldehyde participates in the Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst . It is also used in the synthesis of various compounds as mentioned above .
Physical And Chemical Properties Analysis
4-Iodobenzaldehyde has a molecular weight of 232.02 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 264.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 123.2±3.0 cm3 .
Scientific Research Applications
Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde
4-Iodobenzaldehyde is used in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzaldehyde . This compound is a useful intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.
Preparation of 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyl]phenyl}-20-(4-iodophenyl)porphyrin
This compound is a type of porphyrin, a class of heterocyclic compounds that play important roles in biological systems. Porphyrins are used in a variety of applications, including photodynamic therapy for cancer treatment and as sensors in analytical chemistry .
Synthesis of 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N′-difluoroboryl-1,9-dimethyidipyrrin-5-yl)-phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin
This is another porphyrin derivative synthesized using 4-Iodobenzaldehyde. The presence of the difluoroboryl groups and the iodophenyl group make this compound potentially useful in materials science and photovoltaic applications .
Preparation of Other Aromatic Compounds
The iodine atom in 4-Iodobenzaldehyde makes it a good starting material for various types of aromatic compounds. The iodine can be easily replaced with other groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of aromatic compounds .
Use in Suzuki Coupling Reactions
4-Iodobenzaldehyde can be used in Suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Use in Sonogashira Coupling Reactions
Similar to its use in Suzuki coupling, 4-Iodobenzaldehyde can also be used in Sonogashira coupling reactions. This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes .
Mechanism of Action
Target of Action
4-Iodobenzaldehyde is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with various other compounds to form complex structures .
Mode of Action
The compound is known to participate in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction, to produce Metal–Organic Framework catalyst . This reaction is used to form carbon-carbon bonds between two aryl groups.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction that 4-Iodobenzaldehyde participates in is a key step in many synthetic pathways. This reaction is used in the synthesis of various biologically active compounds and materials .
Pharmacokinetics
Its solubility and stability under various conditions are important for its use in reactions .
Result of Action
The primary result of 4-Iodobenzaldehyde’s action is the formation of new compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the preparation of benzaldimine monolayers .
Action Environment
The efficacy and stability of 4-Iodobenzaldehyde can be influenced by environmental factors such as temperature, light, and air . It is typically stored at 2-8°C and is sensitive to air and light . These factors need to be carefully controlled to ensure the effectiveness of the compound in reactions.
Safety and Hazards
4-Iodobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBHDXUIJSHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164827 | |
Record name | Benzaldehyde, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzaldehyde | |
CAS RN |
15164-44-0 | |
Record name | Benzaldehyde, 4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15164-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural information for 4-Iodobenzaldehyde?
A1: 4-Iodobenzaldehyde has the molecular formula C7H5IO and a molecular weight of 232.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, its structure can be confirmed through techniques like FTIR, 1H NMR, and 13C NMR [].
Q2: How is 4-Iodobenzaldehyde used in the synthesis of heterocyclic compounds?
A2: 4-Iodobenzaldehyde serves as a crucial starting material for synthesizing oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones. Condensation reactions with appropriate 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids yield oxazol-5(4H)-ones. These then react with phenylhydrazine to form the corresponding 1,2,4-triazin-6(5H)-ones [].
Q3: Can 4-Iodobenzaldehyde be used in porphyrin synthesis?
A3: Yes, 4-Iodobenzaldehyde is a key component in synthesizing meso-tetraarylazuliporphyrins. Reacting it with azulene and pyrrole in the presence of boron trifluoride etherate yields these porphyrins. This reaction also produces meso-tetraarylporphyrins and carbaporphyrin byproducts [].
Q4: How does the iodine atom in 4-Iodobenzaldehyde influence the properties of its derivatives?
A4: The iodine atom plays a crucial role in the photophysical properties of 4-Iodobenzaldehyde derivatives. For example, in a series of meso-substituted porphyrins, the iodine-substituted derivative exhibited the strongest luminescence quenching compared to its bromo, chloro, and hydrogen analogs. This quenching effect is attributed to the heavy atom effect of iodine [].
Q5: Are there efficient methods for preparing 4-Iodobenzaldehyde?
A5: Yes, 4-Iodobenzaldehyde can be synthesized from 4-iodotoluene through a novel route []. While the specific steps aren't detailed in the abstract, this highlights the ongoing development of efficient synthetic strategies.
Q6: Can 4-Iodobenzaldehyde participate in metal-catalyzed reactions?
A6: Absolutely. 4-Iodobenzaldehyde readily undergoes palladium-catalyzed coupling reactions. One study utilized this reactivity to transform (Z,Z)-2-(4-cyanobenzylidene)-7-(4-iodobenzylidene)cycloheptan-1-one with K[11CN], ultimately leading to the radiolabeled bisnitrile [].
Q7: Does 4-Iodobenzaldehyde contribute to supramolecular structures through halogen bonding?
A7: While not directly addressed in the provided abstracts, the presence of iodine in 4-Iodobenzaldehyde hints at its potential for halogen bonding. Crystallographic studies of its derivatives, like 4,4′-diiodobenzalazine, confirm the role of halogen-halogen interactions in their packing arrangements [].
Q8: How does 4-Iodobenzaldehyde contribute to the synthesis of polymers?
A8: 4-Iodobenzaldehyde is a precursor to bi-functional monomers used in synthesizing thermally stable Schiff base polymers. Reacting it with 4,4''-thiodiphenol yields 4,4''-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde, a crucial component in these polymers [, ].
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